N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide
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Overview
Description
N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C21H27N3O3S. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylamino group, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of N-methylbenzenesulfonamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylbenzenesulfonamide. This intermediate is then reacted with cyclohexyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylbenzenesulfonamide: Lacks the cyclohexylamino group.
N-cyclohexyl-N-methylbenzenesulfonamide: Lacks the benzyl group.
N-benzyl-4-aminobenzenesulfonamide: Lacks the cyclohexylamino and carbonyl groups.
Uniqueness
N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is unique due to the presence of both benzyl and cyclohexylamino groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H27N3O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C21H27N3O3S/c1-24(16-17-8-4-2-5-9-17)28(26,27)20-14-12-19(13-15-20)23-21(25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-15,18H,3,6-7,10-11,16H2,1H3,(H2,22,23,25) |
InChI Key |
CHSSFCDECAVPSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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